molecular formula C12H22O2 B1581871 Allyl nonanoate CAS No. 7493-72-3

Allyl nonanoate

Cat. No. B1581871
CAS RN: 7493-72-3
M. Wt: 198.3 g/mol
InChI Key: MFLWLDDOGSNSKO-UHFFFAOYSA-N
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Description

Allyl nonanoate, also known as Allyl pelargonate or Nonanoic acid, allyl ester , is a chemical compound with the formula C12H22O2 and a molecular weight of 198.3019 . It is a clear, slightly yellow liquid with a fruity odor .


Molecular Structure Analysis

The IUPAC Standard InChI for Allyl nonanoate is InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h4H,2-3,5-11H2,1H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Allyl nonanoate has a boiling point of 151 °C/50 mmHg and a density of 0.878 g/mL at 25 °C . Its refractive index is 1.434 .

Scientific Research Applications

Allyl nonanoate , also known as Pelargonic acid allyl ester , is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . The molecular weight of Allyl nonanoate is 198.30 and its formula is C12H22O2 .

  • Genetic Toxicology

    • In the field of genetic toxicology, Allyl nonanoate has been used in bacterial mutagenicity studies .
    • The compound was evaluated in the Salmonella/E.coli Mutagenicity Test, also known as the Ames Test .
    • The test involves exposing bacteria to the compound and observing whether it causes mutations that revert the bacteria to a state of normal growth .
    • The results of the study indicated that Allyl nonanoate was not mutagenic, as the conclusion of the study was negative .
  • Chemical Synthesis

    • Allyl nonanoate can be used in various areas of research including life science, material science, and chemical synthesis .
  • Molecular Structure Analysis

    • Allyl nonanoate can be used in the field of molecular structure analysis .
    • The 3D structure of Allyl nonanoate can be viewed using Java or Javascript . This can help researchers understand the molecular structure and properties of the compound .
  • Organic Synthesis

    • In a study titled “Iodine‐Catalyzed Claisen‐Rearrangements of Allyl Aryl Ethers and Subsequent Iodocyclizations”, Allyl nonanoate could potentially be used in organic synthesis .
    • The study demonstrates that iodine can activate allyl aryl ethers in Claisen rearrangements .

Safety And Hazards

Allyl nonanoate is highly flammable . It can cause skin irritation and serious eye irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this chemical .

properties

IUPAC Name

prop-2-enyl nonanoate
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InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h4H,2-3,5-11H2,1H3
Source PubChem
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InChI Key

MFLWLDDOGSNSKO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCC(=O)OCC=C
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Molecular Formula

C12H22O2
Record name ALLYL NONANOATE
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DSSTOX Substance ID

DTXSID3024447
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Molecular Weight

198.30 g/mol
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Physical Description

Allyl nonanoate is a clear very slightly yellow liquid with a fruity odor. (NTP, 1992), Liquid, Colourless oily liquid with a fruital cognac/pineapple odour
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Boiling Point

189 to 196 °F at 3 mmHg (NTP, 1992), 151.00 °C. @ 50.00 mm Hg
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Flash Point

84 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, soluble in essential oils, flavour chemicals, and ethanol
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Density

0.841 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.872-0.880
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Product Name

Allyl nonanoate

CAS RN

7493-72-3
Record name ALLYL NONANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
S Joshi, D Mishra, G Bisht, KS Khetwal - EXCLI journal, 2011 - ncbi.nlm.nih.gov
… Perilla ketone constituted 25.61% of the oil followed by camphorquinone (12.16%), dibutyl phthalate (10.66%) and allyl nonanoate (8.47%). The antimicrobial activity of the oil was …
Number of citations: 25 www.ncbi.nlm.nih.gov
G Bishta, M Devendra, S Joshi, KS Khetwala - 2012 - 129.217.131.68
… Perilla ketone constituted 25.61 % of the oil followed by camphorquinone (12.16 %), dibutyl phthalate (10.66 %) and allyl nonanoate (8.47 %). The antimicrobial activity of the oil was …
Number of citations: 0 129.217.131.68
JH Babler, NA White, E Kowalski, JR Jast - Tetrahedron Letters, 2011 - Elsevier
… (allyl nonanoate); although, as expected, benzyl esters (eg, benzyl octanoate 20 ) and alkyl esters (eg, octyl acetate 4 ) were inert to such conditions. Subjection of allyl nonanoate 21 to …
Number of citations: 8 www.sciencedirect.com
JM Milczarek, J Zięba-Palus - Journal of Analytical and Applied Pyrolysis, 2009 - Elsevier
The thin layer of spray paint, which creates an inscription, smudge or a drawing on plaster has to be examined in situ. The application of reflectance IR spectroscopy enables one to …
Number of citations: 27 www.sciencedirect.com
GS Clark - Perfumer & flavorist, 1991 - img.perfumerflavorist.com
By George S. Clark Commodity Services International Inc., Easton, Maryland n lithylbutyrale is one ofa group of’arcnna chemicals, which is often slighted or even held in the minds of …
Number of citations: 1 img.perfumerflavorist.com
APS Acesulfame-K - 1999 - Springer
… Allyl Nonanoate A synthetic flavoring agent that is a stable, colorless to light yellow liquid of fruity-cognac odor. It should be stored in glass or tin containers. It is used in fruit flavors like …
Number of citations: 0 link.springer.com
MAS Barrozo, LDMS Borel, TS Lira, CH Ataíde - Particuology, 2019 - Elsevier
… It is worth noting that some fatty acid esters were produced, such as allyl nonanoate, which has been used as flavoring and aromatic agent, and allyl stearate, which has applications in …
Number of citations: 17 www.sciencedirect.com
CA Lawson, JR Seymour, M Possell… - Frontiers in Marine …, 2020 - frontiersin.org
… of three BVOCs were significantly higher following incubation in the Symbiodiniaceae filtrate compared to the control, two of which were identified as acetone and allyl nonanoate (…
Number of citations: 26 www.frontiersin.org
S Pourkarimi, MS Sadeh, A Hallajisani… - Biochemical …, 2022 - Elsevier
The present study investigates the production of bio-oil by catalytic pyrolysis of macroalgae biomass. The effect of catalyst type and catalyst to feed ratio on the yield of bio-oil production …
Number of citations: 7 www.sciencedirect.com
VC Anadebe, NA Okafor, BO Okafor… - World News of …, 2017 - bibliotekanauki.pl
Garcina kola leaves were collected, washed, dried and powdered. The ethanol extracts were first prepared by the simple method of cold extraction. The extracts were then characterized …
Number of citations: 2 bibliotekanauki.pl

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